molecular formula C9H16O7 B12650046 Glycerol dilactate CAS No. 21067-20-9

Glycerol dilactate

Cat. No.: B12650046
CAS No.: 21067-20-9
M. Wt: 236.22 g/mol
InChI Key: PVSDCKDNZFNSMO-UHFFFAOYSA-N
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Description

Glycerol dilactate is an ester compound formed from glycerol and lactic acid. It is a versatile molecule with applications in various fields, including chemistry, biology, medicine, and industry. The compound is known for its biocompatibility and biodegradability, making it an attractive option for sustainable and eco-friendly applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerol dilactate can be synthesized through the esterification of glycerol with lactic acid. The reaction typically involves heating glycerol and lactic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to promote ester bond formation. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. These processes often employ heterogeneous catalysts, such as ion-exchange resins, to enhance reaction efficiency and selectivity. The reaction is conducted at elevated temperatures and pressures to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Glycerol dilactate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycerol and lactic acid.

    Transesterification: this compound can participate in transesterification reactions with other alcohols, producing new ester compounds.

    Oxidation: The hydroxyl groups in this compound can be oxidized to form carbonyl compounds, such as aldehydes and ketones.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst, such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Glycerol and lactic acid.

    Transesterification: New ester compounds.

    Oxidation: Aldehydes and ketones.

Scientific Research Applications

Glycerol dilactate has a wide range of applications in scientific research:

    Chemistry: Used as a green solvent and reagent in organic synthesis due to its low toxicity and biodegradability.

    Biology: Employed in the formulation of biocompatible materials for tissue engineering and drug delivery systems.

    Medicine: Utilized in the development of biodegradable polymers for medical implants and controlled-release drug formulations.

    Industry: Applied in the production of biodegradable plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of glycerol dilactate involves its interaction with biological molecules and pathways. Upon hydrolysis, this compound releases glycerol and lactic acid, which can participate in various metabolic pathways. Glycerol is a key intermediate in glycolysis and gluconeogenesis, while lactic acid is involved in the Cori cycle and serves as an energy source for cells.

Comparison with Similar Compounds

    Glycerol: A simple polyol compound with three hydroxyl groups.

    Lactic Acid: An alpha-hydroxy acid involved in various metabolic processes.

    Glycerol Monolactate: An ester formed from glycerol and one molecule of lactic acid.

Comparison:

    Glycerol: Unlike glycerol dilactate, glycerol is not an ester and has different chemical reactivity and applications.

    Lactic Acid: Lactic acid is a monomer, whereas this compound is an ester, leading to differences in their physical and chemical properties.

    Glycerol Monolactate: Glycerol monolactate has only one ester bond, making it less complex and potentially less versatile than this compound.

This compound stands out due to its dual ester bonds, which confer unique properties and applications compared to its simpler counterparts.

Properties

IUPAC Name

[3-hydroxy-2-(2-hydroxypropanoyloxy)propyl] 2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O7/c1-5(11)8(13)15-4-7(3-10)16-9(14)6(2)12/h5-7,10-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSDCKDNZFNSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(CO)OC(=O)C(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268895
Record name Lactic acid, (hydroxymethyl)ethylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21067-20-9, 37449-92-6
Record name Lactic acid, (hydroxymethyl)ethylene ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21067-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol dilactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037449926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lactic acid, (hydroxymethyl)ethylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol dilactate
Source European Chemicals Agency (ECHA)
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Record name Glyceryl 1,2-dilactate
Source FDA Global Substance Registration System (GSRS)
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